Cas no 1609404-23-0 ((4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide)

Technical Introduction: 4-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide is a synthetic amine salt with a well-defined molecular structure, combining a methoxy-substituted benzyl group and a naphthylmethyl moiety. The hydrobromide salt form enhances its stability and solubility, making it suitable for applications in organic synthesis and pharmaceutical research. The compound’s aromatic and electron-rich components suggest potential utility as an intermediate in the development of bioactive molecules or ligands for catalytic systems. Its crystalline nature facilitates purification and characterization, while the distinct functional groups offer versatility for further derivatization. This product is typically handled under controlled conditions due to its sensitivity. Analytical data (e.g., NMR, HPLC) confirm high purity, ensuring reliability for research purposes.
(4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide structure
1609404-23-0 structure
Product name:(4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide
CAS No:1609404-23-0
MF:C19H20BrNO
MW:358.272204399109
MDL:MFCD13186369
CID:4608614

(4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide Chemical and Physical Properties

Names and Identifiers

    • (4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide
    • MDL: MFCD13186369
    • Inchi: 1S/C19H19NO.BrH/c1-21-19-10-7-15(8-11-19)13-20-14-16-6-9-17-4-2-3-5-18(17)12-16;/h2-12,20H,13-14H2,1H3;1H
    • InChI Key: IZGZWNCRUTXSCZ-UHFFFAOYSA-N
    • SMILES: C(C1C=CC2C=CC=CC=2C=1)NCC1C=CC(OC)=CC=1.Br

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5

(4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB219618-1g
(4-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide, 95%; .
1609404-23-0 95%
1g
€94.10 2025-02-17
Ambeed
A977893-5g
(4-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide
1609404-23-0 95%
5g
$188.0 2024-04-23
1PlusChem
1P00J3ZK-5g
(4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide
1609404-23-0 95%
5g
$111.00 2025-03-01
A2B Chem LLC
AI90832-1g
(4-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide
1609404-23-0 95%
1g
$35.00 2024-04-20
1PlusChem
1P00J3ZK-1g
(4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide
1609404-23-0 95%
1g
$35.00 2025-03-01
eNovation Chemicals LLC
Y1233267-1g
(4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide
1609404-23-0 95%
1g
$85 2024-06-06
abcr
AB219618-1 g
(4-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide; 95%
1609404-23-0
1g
€128.10 2023-02-05
A2B Chem LLC
AI90832-5g
(4-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide
1609404-23-0 95%
5g
$111.00 2024-04-20
eNovation Chemicals LLC
Y1233267-1g
(4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide
1609404-23-0 95%
1g
$85 2025-02-24
eNovation Chemicals LLC
Y1233267-5g
(4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide
1609404-23-0 95%
5g
$175 2025-02-24

(4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide Related Literature

Additional information on (4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide

Comprehensive Overview of (4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide (CAS No. 1609404-23-0)

(4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide (CAS No. 1609404-23-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique amine hydrobromide structure, is widely studied for its potential applications in drug development and material science. The presence of both 4-methoxybenzyl and 2-naphthylmethyl groups contributes to its distinct chemical properties, making it a subject of interest for researchers exploring novel therapeutic agents.

In recent years, the demand for amine-based compounds like (4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide has surged due to their versatility in synthesizing bioactive molecules. Researchers are particularly intrigued by its potential role in targeting specific biological pathways, which aligns with the growing trend of precision medicine and personalized therapeutics. The compound's hydrobromide salt form enhances its solubility, a critical factor in drug formulation and bioavailability.

The synthesis of (4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide involves a series of well-documented organic reactions, including reductive amination and salt formation. These processes are often optimized to achieve high yields and purity, which are essential for industrial and laboratory applications. The compound's CAS No. 1609404-23-0 serves as a unique identifier, ensuring accurate referencing in scientific literature and regulatory documents.

One of the most frequently asked questions about (4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide revolves around its stability and storage conditions. Proper handling and storage in a cool, dry environment are recommended to maintain its integrity. Additionally, researchers often inquire about its compatibility with other reagents, which is crucial for designing efficient synthetic routes.

The compound's potential applications extend beyond pharmaceuticals. For instance, its aromatic moieties make it a candidate for developing advanced materials, such as organic semiconductors and fluorescent probes. This versatility has sparked interest in interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

In the context of green chemistry, efforts are underway to explore eco-friendly synthesis methods for (4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide. Researchers are investigating catalytic processes and solvent-free reactions to minimize environmental impact. This aligns with the global push toward sustainable chemical production, a topic of high relevance in today's scientific community.

Another area of interest is the compound's potential role in neurological research. Preliminary studies suggest that its structural features may interact with certain neurotransmitter systems, though further validation is required. This has led to increased searches for "amine hydrobromide derivatives in neuroscience" and "4-methoxybenzyl compounds for CNS applications," reflecting the compound's growing prominence in this field.

Quality control is a critical aspect when working with (4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to ensure purity and consistency. These methods are frequently discussed in forums and publications, highlighting their importance in both academic and industrial settings.

As the scientific community continues to explore the potential of (4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide, its relevance in cutting-edge research remains undeniable. Whether in drug discovery, material science, or sustainable chemistry, this compound exemplifies the intersection of innovation and practicality. Its CAS No. 1609404-23-0 will undoubtedly remain a key reference point for years to come.

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Amadis Chemical Company Limited
(CAS:1609404-23-0)(4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide
A1137092
Purity:99%
Quantity:5g
Price ($):169.0